![molecular formula C8H5Cl2F2NO3S B2718511 3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid CAS No. 2024642-74-6](/img/structure/B2718511.png)

3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

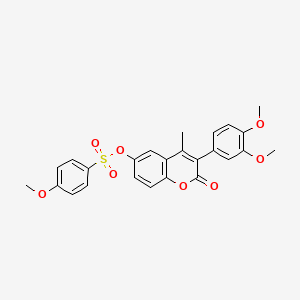

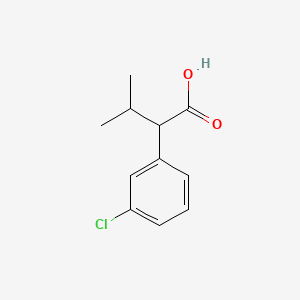

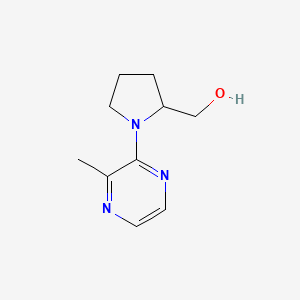

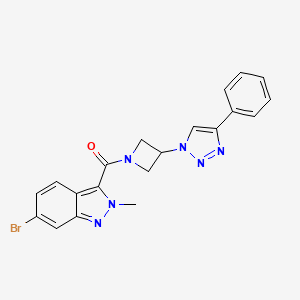

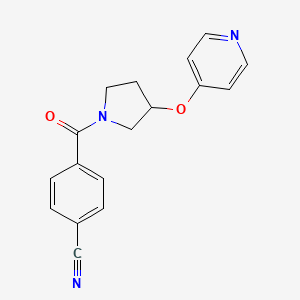

The compound “3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid” is a complex organic molecule. It contains a 2,5-dichlorothiophene moiety, which is a type of heterocyclic compound containing sulfur and chlorine atoms . This moiety is attached to a carbonyl group, suggesting the presence of a carboxylic acid . The molecule also contains an amino group and a difluoropropanoic acid moiety, indicating the presence of nitrogen and fluorine atoms.

Synthesis Analysis

While specific synthesis methods for this compound are not available, it might involve several steps including the formation of the 2,5-dichlorothiophene-3-carbonyl moiety, introduction of the amino group, and incorporation of the difluoropropanoic acid moiety. The Suzuki–Miyaura coupling reaction could potentially be used in the synthesis of thiophene-based compounds .Applications De Recherche Scientifique

Synthetic Applications and Biological Activity

The compound 3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid, while not directly mentioned in available literature, shares structural similarities with compounds that have significant applications in synthetic chemistry and potential biological activities. This section explores relevant findings from compounds with similar functional groups or structural motifs, highlighting the potential applications and significance of the compound .

Air-persistent Monomeric (Amino)(Carboxy) Radicals

A series of monomeric (amino)(carboxy) radicals with various electron-withdrawing carbonyl substituents have been synthesized from cyclic (alkyl)(amino)carbenes. Some of these compounds exhibit remarkable air stability, offering insights into the stability and reactivity of similar compounds, including potentially 3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid, for applications in radical chemistry and materials science (Mahoney et al., 2015).

Heterocyclic Synthesis with Thiophene-2-Carboxamide

The synthesis of various thiophene-2-carboxamide derivatives, including reactions with ammonia to produce amino-carboxamide compounds, has shown potential for creating new antibiotic and antibacterial drugs. This work underscores the utility of thiophene and carboxamide functionalities in developing therapeutics, suggesting that compounds like 3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid could be explored for similar biological applications (Ahmed, 2007).

Deoxyfluorination of Carboxylic Acids

The development of a bench-stable fluorination reagent, CpFluor, for the deoxyfluorination of carboxylic acids to acyl fluorides demonstrates the potential for efficient transformation of carboxylic acids into valuable fluorinated compounds. This method's applicability to various carboxylic acids, including those with heteroaryl and alkyl chains, suggests that fluorinated carboxylic acids like 3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid could be synthesized or modified using similar techniques for pharmaceutical or material science applications (Wang et al., 2021).

Difluoromethyl Bioisostere

The exploration of the difluoromethyl group as a lipophilic hydrogen bond donor, acting as a bioisostere for hydroxyl, thiol, or amine groups, provides a basis for considering compounds like 3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid in drug design. The study of difluoromethyl anisoles and thioanisoles has contributed to understanding hydrogen bonding and lipophilicity, which is crucial for the rational design of drugs containing difluoromethyl moieties (Zafrani et al., 2017).

Propriétés

IUPAC Name |

3-[(2,5-dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F2NO3S/c9-4-1-3(5(10)17-4)6(14)13-2-8(11,12)7(15)16/h1H,2H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQDXUWKNKURHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(=O)NCC(C(=O)O)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2718429.png)

![2-(Azepan-1-yl)-N-[cyano-(4-fluorophenyl)methyl]propanamide](/img/structure/B2718445.png)

![1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2718446.png)

![6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine](/img/structure/B2718447.png)

![2-[cyano(phenyl)amino]-N-[2-(2-methylphenyl)ethyl]acetamide](/img/structure/B2718449.png)

![3,6-dichloro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-2-carboxamide](/img/structure/B2718451.png)